Sonolisib - 502632-66-8

Sonolisib

Catalog Number: EVT-287826
CAS Number: 502632-66-8
Molecular Formula: C29H35NO8
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sonolisib (PX-866) is a semisynthetic viridin, a class of fungal metabolites. It is classified as an irreversible, pan-isoform inhibitor of Class I Phosphatidylinositol 3-kinases (PI3Ks). [, ] Sonolisib plays a significant role in scientific research as a tool to investigate the PI3K/Akt signaling pathway and its implications in various cellular processes, including cell growth, survival, motility, and metabolism. It has been used extensively in preclinical studies to evaluate its potential as an anti-cancer agent.

Future Directions
  • Clinical Evaluation: Further clinical trials are essential to validate the preclinical findings and determine the efficacy and safety of Sonolisib in various cancer types and other diseases. [, , , , ]
  • Biomarker Development: Identifying predictive biomarkers of response to Sonolisib will be crucial for personalizing treatment and improving clinical outcomes. [, , ]
  • Combination Therapies: Exploring rational combinations of Sonolisib with other targeted therapies or conventional treatments could enhance its therapeutic efficacy and overcome resistance mechanisms. [, , , ]
  • Mechanism of Resistance: Understanding the mechanisms of resistance to Sonolisib is critical for developing strategies to overcome treatment failure. [, ]
  • Drug Delivery: Developing novel drug delivery systems could improve the pharmacokinetic profile of Sonolisib and enhance its targeting to tumor tissues. [, ]
  • Exploring New Applications: Given the central role of the PI3K/Akt pathway in various cellular processes, research should explore the potential applications of Sonolisib in other diseases beyond cancer, such as inflammatory and metabolic disorders. [, , , ]
Source and Classification

Sonolisib is classified as a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cellular processes such as growth, proliferation, and survival. The PI3K pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention. Sonolisib acts on all class I PI3K isoforms, including p110α, p110β, and p110δ, which are implicated in various malignancies .

Synthesis Analysis

The synthesis of Sonolisib involves several key steps that enhance its efficacy and stability compared to its parent compound, Wortmannin. The process typically begins with the modification of the natural product structure to improve pharmacokinetic properties. Specific synthetic routes may involve:

  1. Starting Material: The synthesis often starts with commercially available precursors that can be modified through various organic reactions.
  2. Functional Group Modification: Key functional groups are introduced or altered to enhance binding affinity and selectivity for the PI3K enzyme.
  3. Finalization: The final compound is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

The detailed reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Sonolisib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C₁₇H₁₆N₄O₄S, and it features:

  • Aromatic Rings: These contribute to the compound's hydrophobic interactions with the PI3K active site.
  • Sulfonamide Group: This group enhances solubility and bioavailability.
  • Pyrimidine Core: Essential for interaction with the target enzyme.

The three-dimensional conformation of Sonolisib allows for optimal binding within the active site of PI3K, facilitating its inhibitory action against this critical signaling pathway .

Chemical Reactions Analysis

Sonolisib participates in several chemical reactions pertinent to its mechanism of action:

  1. Covalent Bond Formation: The primary reaction involves covalent modification of the catalytic site of PI3K through nucleophilic attack by a cysteine residue within the enzyme.
  2. Inhibition Mechanism: By binding irreversibly to PI3K, Sonolisib effectively prevents substrate phosphorylation, disrupting downstream signaling pathways involved in cell survival and proliferation.

These reactions underscore its role as a potent inhibitor in cancer therapy .

Mechanism of Action

The mechanism of action of Sonolisib primarily revolves around its ability to inhibit the PI3K signaling pathway:

  1. Inhibition of PI3K Activity: By irreversibly binding to the p110 subunit of PI3K, Sonolisib prevents the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate (PIP₃), a crucial second messenger in cell signaling.
  2. Downstream Effects: This inhibition leads to reduced activation of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), resulting in decreased cell survival signals and increased apoptosis in cancer cells.

Research indicates that Sonolisib's interference with this pathway can significantly inhibit tumor growth and metastasis .

Physical and Chemical Properties Analysis

Sonolisib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 356.39 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under physiological conditions but sensitive to light and moisture.

These properties are crucial for determining its formulation and delivery methods in clinical settings .

Applications

Sonolisib is primarily investigated for its applications in cancer therapy:

  1. Oncology Research: It has shown promise in preclinical studies targeting various cancers such as glioblastoma multiforme and breast cancer.
  2. Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms in tumors that exhibit PI3K pathway activation.
  3. Clinical Trials: Several clinical trials are underway assessing the safety and efficacy of Sonolisib in patients with advanced malignancies resistant to standard therapies .

Properties

CAS Number

502632-66-8

Product Name

Sonolisib

IUPAC Name

[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate

Molecular Formula

C29H35NO8

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1

InChI Key

QIUASFSNWYMDFS-NILGECQDSA-N

SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C

Solubility

Soluble in DMSO at 200 mg/mL; soluble in ethanol at 200 mg/mL; very poorly soluble in water.

Synonyms

acetic acid (1S,4E,10R,11R,13S,14R)-(4-diallylaminomethylene-6-hydroxy-1-methoxymethyl-10,13-dimethyl-3,7,17-trioxo-1,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-2-oxa-cyclopenta(a)phenanthren-11-yl)ester
PX-866

Canonical SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.